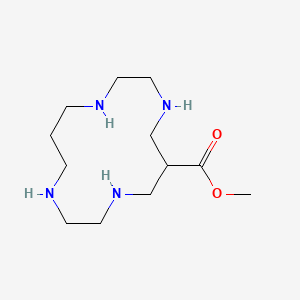

C-Metyl-Ester-Cyclam, 4 HCl

Description

Overview of Macrocyclic Ligands in Advanced Coordination Chemistry

Macrocyclic ligands are large, ring-shaped organic molecules containing at least nine atoms and three or more donor atoms (like nitrogen, oxygen, or sulfur) capable of coordinating with a metal ion. wikipedia.org Their defining characteristic is the "macrocyclic effect," a phenomenon where these ligands form significantly more stable complexes with metal ions compared to their non-cyclic (acyclic) counterparts. wikipedia.orgnumberanalytics.com This enhanced stability is attributed to a combination of favorable entropy, as seen in the chelate effect, and the pre-organized nature of the ligand, which minimizes the conformational strain upon binding to a metal. wikipedia.orglibretexts.org

This inherent stability makes macrocyclic ligands invaluable in numerous areas of scientific research. numberanalytics.com They are central to the study of metalloproteins in biological systems, serve as models for enzyme active sites, and are used in catalysis and as synthetic ionophores. bhu.ac.in Prominent examples include porphyrins, which form the core of heme in hemoglobin, and crown ethers, known for their selective binding of alkali metal ions. wikipedia.orgnumberanalytics.com The ability to tailor the macrocycle's cavity size and donor atoms allows for fine-tuning the ligand's selectivity for specific metal ions, a critical feature for advanced applications. bhu.ac.in

Historical Context and Evolution of Cyclam Derivatives in Chemical Research

Cyclam (1,4,8,11-tetraazacyclotetradecane) is one of the most widely studied tetraazamacrocycles. wikipedia.orgresearchgate.net First prepared in 1937, its complexes with transition metals exhibit high thermodynamic stability and kinetic inertness, meaning they are resistant to releasing the bound metal ion. wikipedia.orgresearchgate.net However, early research revealed that metal-cyclam complexes could be susceptible to oxidative degradation, a process initiated at the secondary amine (N-H) groups of the ligand. wikipedia.orgresearchgate.net

This limitation spurred the development of cyclam derivatives. A major evolution was the creation of N-alkylated cyclams, where the hydrogen atoms on the nitrogen donors are replaced with alkyl groups. wikipedia.orgresearchgate.net This modification protects the complex from oxidative degradation and can influence the stereochemistry and stability of the resulting metal complexes. researchgate.net The coordination chemistry of N-functionalized cyclams has a rich history, leading to their use as catalysts and as bifunctional chelators for medical applications, particularly in radiopharmaceuticals. researchgate.netnih.govcd-bioparticles.net

More recently, research has focused on C-functionalization—attaching functional groups to the carbon backbone of the cyclam ring rather than the nitrogen atoms. researchgate.netrsc.org This approach has proven to be highly effective because it allows for the introduction of reactive groups for conjugation to biomolecules without significantly altering the fundamental coordination properties of the four nitrogen donors. researchgate.netrsc.org This has been a critical step in creating highly stable and specific agents for targeted therapies and diagnostic imaging. rsc.orgrsc.org

Significance of C-Metyl-Ester-Cyclam, 4 HCl as a Chelating Agent Precursor in Scientific Inquiry

This compound, also known as methyl 1,4,8,11-tetraazacyclotetradecane-6-carboxylate tetrahydrochloride, holds a special place in this evolutionary timeline. chematech-mdt.com It is not typically used as a final chelating agent itself but serves as a pivotal precursor or synthetic intermediate. researchgate.netchematech-mdt.com Its significance lies in the C-functionalized ester group, which provides a reactive handle for further chemical modification.

This compound is a key starting material for creating advanced bifunctional chelating agents (BCAs). researchgate.netrsc.org In applications like nuclear medicine, a BCA must bind a radioactive metal ion with extremely high stability while also possessing a separate functional group to attach to a targeting vector, such as a peptide or antibody. scispace.comnih.gov this compound is designed for this purpose. The ester group on the carbon backbone can be chemically converted into other functionalities, such as a carboxylic acid or an amine, which can then be used to link the chelator to a biomolecule. researchgate.net

This C-functionalization strategy is considered superior for many applications because it preserves the integrity of the primary coordination sphere of the cyclam ring. researchgate.netrsc.org The resulting complexes, particularly with radioisotopes like Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging, often exhibit exceptional kinetic inertness, preventing the release of the toxic or radioactive metal ion in the body. rsc.orgscispace.com Therefore, this compound is a cornerstone compound for researchers developing next-generation targeted radiopharmaceuticals and other advanced materials. nih.govrsc.org

Data Tables

Table 1: Properties of this compound This table presents the key chemical properties of the title compound.

| Property | Value | Source |

| Chemical Name | methyl 1,4,8,11-tetraazacyclotetradecane-6-carboxylate | chematech-mdt.com |

| Synonyms | C-Methyl-Ester-Cyclam | chematech-mdt.com |

| Form | Sold as tetrahydrochloride (4 HCl) salt | chematech-mdt.com |

| Molecular Formula | C₁₂H₂₆N₄O₂ (base) | - |

| Molecular Weight | 404.20 g/mol (as 4 HCl salt) | chematech-mdt.com |

| Appearance | White Powder | chematech-mdt.com |

| Primary Application | Precursor for bifunctional cyclam derivatives | chematech-mdt.com |

Table 2: Comparison of Cyclam Functionalization Strategies This table compares the primary methods of modifying the cyclam macrocycle for advanced applications.

| Functionalization Type | Description | Advantages | Disadvantages | Representative Application |

| N-Functionalization | Attaching functional groups to the nitrogen donor atoms of the cyclam ring. | Protects against oxidative degradation; well-established synthetic routes. wikipedia.orgresearchgate.net | Can alter coordination geometry and reduce kinetic stability of the metal complex. rsc.org | H₄TETA for chelating copper radioisotopes. nih.govrsc.org |

| C-Functionalization | Attaching functional groups to the carbon backbone of the cyclam ring. | Preserves the coordinating properties and stability of the ligand. researchgate.netrsc.org | Synthesis can be more complex and less established than N-functionalization. researchgate.net | Creating bifunctional chelators for targeted PET imaging where stability is paramount. rsc.orgresearchgate.net |

| Cross-Bridging | Introducing an ethylene (B1197577) bridge across the macrocyclic ring. | Creates a more rigid structure, leading to exceptionally high kinetic inertness. rsc.orgscispace.com | Can require harsh conditions for complex formation, limiting use with sensitive biomolecules. rsc.org | Development of extremely inert copper chelators for theranostics. rsc.orgscispace.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZWGGVZNFVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCNCCCNCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of C Metyl Ester Cyclam, 4 Hcl

Strategies for Macrocycle Synthesis and Functionalization

The synthesis of C-Methyl-Ester-Cyclam, 4 HCl involves two key stages: the construction of the foundational cyclam (1,4,8,11-tetraazacyclotetradecane) core and the specific introduction of the C-methyl-ester moiety.

Classical Synthetic Routes to the Cyclam Core

The synthesis of the cyclam macrocycle has been a subject of extensive research, leading to several established methods.

One of the most prominent methods is the Richman-Atkins synthesis . This approach typically involves the reaction of a tosylated linear tetraamine (B13775644) with a tosylated diol under basic conditions. rsc.orgbeilstein-journals.org The use of tosyl protecting groups enhances the nucleophilicity of the nitrogen atoms and promotes cyclization. rsc.org While effective, this method often requires high dilution conditions to favor intramolecular cyclization over polymerization. rsc.org

Another classical approach is the metal-templated synthesis . kcl.ac.uknih.govacademie-sciences.fr This method utilizes a metal ion, such as Ni(II) or Cu(II), to organize the linear precursors in a favorable geometry for cyclization. nih.govresearchgate.net For instance, the reaction of a linear tetraamine with glyoxal (B1671930) in the presence of a nickel(II) salt can yield the corresponding [Ni(cyclam)]²⁺ complex, from which the free ligand can be obtained after demetalation. researchgate.netscispace.comacs.org The Curtis reaction, a specific type of template synthesis, involves the condensation of a metal-amine complex with a ketone. nih.gov

A three-step process has also been reported for the preparation of 1,4,8,11-tetraazacyclotetradecane (B1669387), which involves the bisacylation of 1,3-diaminopropane, followed by cyclization to form dioxocyclam, and subsequent reduction to yield the cyclam core. acs.org

Introduction of the C-Methyl-Ester Moiety: Regioselective and Stereoselective Approaches

The introduction of a functional group onto a carbon atom of the cyclam ring, known as C-functionalization, requires precise control to achieve the desired regioselectivity and stereoselectivity. The "bis-aminal" methodology has emerged as a powerful tool for the controlled functionalization of cyclam. kcl.ac.uknih.govacs.orgresearchgate.netresearchgate.netrsc.org

This strategy involves the protection of two non-adjacent secondary amines of the cyclam precursor with a glyoxal bridge, forming a rigid bis-aminal structure. This leaves the other two nitrogen atoms and the carbon atoms of the macrocycle available for selective modification.

For the synthesis of C-Methyl-Ester-Cyclam, a C-functionalized oxo-cyclam bis-aminal intermediate is a key precursor. nih.govacs.orgresearchgate.net This intermediate can be obtained through the cyclization of a preorganized tetraamine with a methyl acrylate (B77674) analogue. nih.govacs.orgresearchgate.net The presence of the ester group on the acrylate derivative directly introduces the desired functionality onto the carbon backbone of the macrocycle. The subsequent reduction of the oxo group and removal of the bis-aminal protecting group yields the target C-Methyl-Ester-Cyclam. This method offers a high degree of regioselectivity, directing the functionalization to a specific carbon atom. nih.govacs.orgresearchgate.net

While the direct stereoselective synthesis of C-Methyl-Ester-Cyclam is not extensively detailed, the synthesis of optically active cyclam derivatives has been achieved using chiral precursors, such as those derived from amino acids. rsc.orgnih.gov These approaches suggest that by starting with a chiral building block, it is possible to obtain enantiomerically pure C-functionalized cyclams.

Advanced Synthetic Approaches and Yield Optimization in Laboratory Settings

Modern synthetic efforts focus on improving the efficiency and yield of C-functionalized cyclams. The bis-aminal methodology has been refined to offer high-yield syntheses of various cyclam derivatives. kcl.ac.uknih.govacs.orgresearchgate.netresearchgate.netrsc.org

The optimization of reaction conditions is crucial for maximizing yields. The following table provides illustrative data on how reaction parameters can be optimized for key steps in the synthesis of functionalized cyclams, based on related literature.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-functionalization | Benzyl bromide | Acetonitrile (B52724) | Room Temp | 24 | ~90 | academie-sciences.fr |

| Cross-bridging | 1,3-dibromobenzyl | Acetonitrile | Reflux | <24 | >80 | academie-sciences.fr |

| C-functionalization (via bis-aminal) | Methyl acrylate analogue | Methanol | Reflux | 48 | ~70-80 | nih.govacs.orgresearchgate.net |

| Deprotection (Aminal) | Acidic Hydrolysis | HCl | Reflux | 24 | ~85 | nih.govacs.orgresearchgate.net |

This table is illustrative and compiled from data on related functionalized cyclam syntheses. Specific yields for C-Methyl-Ester-Cyclam may vary.

Derivatization Strategies for C-Metyl-Ester-Cyclam, 4 HCl for Research Applications

The presence of the methyl ester group and the cyclam backbone in C-Methyl-Ester-Cyclam, 4 HCl offers multiple avenues for further derivatization, tailoring the molecule for specific research needs, particularly in bioconjugation.

Functionalization of the Ester Group for Bioconjugation

The methyl ester group is a versatile handle for bioconjugation. It can be readily transformed into other functional groups that can react with biomolecules.

One common strategy is the conversion of the ester to a carboxylic acid via hydrolysis. researchgate.net The resulting carboxylic acid can then be activated, for example, with N-hydroxysuccinimide (NHS), to form an active ester that readily reacts with primary amines on proteins or peptides to form stable amide bonds. nih.govgoogle.com

Alternatively, the ester can be directly converted to an amide by reaction with an amine. masterorganicchemistry.comlibretexts.orgnih.gov This allows for the direct attachment of amine-containing molecules. The reactivity of the ester towards aminolysis can be influenced by the choice of amine and reaction conditions.

The following table summarizes potential functionalization reactions of the ester group:

| Reaction | Reagent | Product Functional Group | Application |

| Hydrolysis | LiOH or NaOH | Carboxylic Acid | Amide bond formation via active ester |

| Aminolysis | R-NH₂ | Amide | Direct conjugation of amine-containing molecules |

| Reduction | LiAlH₄ | Primary Alcohol | Further functionalization (e.g., etherification) |

Modifications of the Macrocyclic Backbone for Enhanced Properties

The cyclam backbone itself can be modified to enhance the properties of the resulting chelator, such as its stability and kinetic inertness, which are crucial for applications like radiopharmaceuticals. rsc.orgnih.govresearchgate.net

A key modification is cross-bridging , where two non-adjacent nitrogen atoms of the cyclam ring are connected by an alkyl chain, typically an ethylene (B1197577) or propylene (B89431) bridge. nih.govnih.govrsc.orgacs.orgresearchgate.net This structural constraint significantly increases the kinetic stability of the metal complexes, reducing the in vivo release of the radiometal. nih.govnih.gov The synthesis of cross-bridged cyclams often utilizes the bis-aminal methodology, where the bridging unit is installed after the initial macrocycle formation. academie-sciences.fr

Another strategy to enhance properties is the introduction of additional pendant arms on the nitrogen atoms of the cyclam ring. While C-Methyl-Ester-Cyclam, 4 HCl already possesses a C-functional group, the secondary amines can be further functionalized to create ligands with specific coordination properties. beilstein-journals.orgresearchgate.net The bis-aminal approach allows for the regioselective N-functionalization, enabling the synthesis of asymmetrically substituted cyclams. nih.govacs.orgresearchgate.net

These modifications, often used in combination, allow for the fine-tuning of the physicochemical properties of the final bifunctional chelator to meet the specific demands of its intended application.

Conjugation Chemistry with Biomolecules (e.g., Peptides, Antibodies) for Research Probes

The utility of this compound and related C-functionalized cyclam derivatives as research probes stems from their capacity to be covalently linked to biologically active molecules, such as peptides and antibodies. This process, known as bioconjugation, creates a hybrid molecule that combines the specific targeting capabilities of the biomolecule with the metal-chelating properties of the cyclam macrocycle. The resulting bioconjugate can be radiolabeled with a metallic radionuclide for applications in molecular imaging or targeted radiotherapy research. nih.govnih.gov

A key advantage of using C-functionalized cyclams is that the conjugation point is on a carbon atom of the macrocyclic backbone rather than one of the nitrogen atoms. researchgate.net This is a crucial design feature, as functionalization at the nitrogen atoms can alter the coordination geometry and potentially decrease the stability of the resulting metal complex. rsc.org By attaching the linking group to the carbon skeleton, the chelating properties of the four nitrogen donor atoms are preserved, helping to maintain the high kinetic inertness of the complex in vivo. researchgate.net

The ester group in this compound serves as a precursor to a carboxylic acid, which is a versatile functional group for conjugation. The general strategy involves creating a bifunctional chelator (BFC) that has the cyclam unit for metal binding and a reactive functional group for attachment to a biomolecule. nih.govnih.govacs.org Several chemical methodologies have been developed for this purpose.

Amide Bond Formation via Coupling Agents

A prevalent method for conjugating carboxylate-functionalized chelators to biomolecules is through the formation of a stable amide bond. This reaction typically targets the primary amine groups found in the side chains of lysine (B10760008) residues on peptides and antibodies. The carboxylic acid group (obtained after hydrolysis of the methyl ester in C-Metyl-Ester-Cyclam) is activated to make it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents for this purpose include carbodiimides, such as 1-(3'-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often in combination with N-hydroxysuccinimide (NHS). acs.org The process involves:

Reaction of the chelator's carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate can react directly with a primary amine on the biomolecule. Alternatively, to improve efficiency and stability in aqueous solutions, it can be converted into an NHS ester by reacting with N-hydroxysuccinimide.

The resulting NHS-activated chelator is then reacted with the biomolecule, where the NHS ester undergoes nucleophilic substitution with a primary amine to form a stable amide linkage. acs.org

Thiourea (B124793) Bond Formation via Isothiocyanates

An alternative strategy involves converting the functional group on the C-alkylated cyclam into an isothiocyanate (-NCS). This group reacts efficiently and specifically with primary amines on biomolecules under mild conditions (typically at a slightly basic pH) to form a stable thiourea bond. researchgate.net This method avoids the potential for side reactions, such as protein cross-linking, that can sometimes occur with carbodiimide (B86325) chemistry. nih.gov

Research on a related C-functionalized cyclam, te2a-Ph-NCS, demonstrated its successful conjugation to an anti-mCD138 monoclonal antibody (mAb). The study highlighted the efficiency of this approach for developing antibody-based probes. researchgate.net

| Parameter | Finding | Source |

| Chelator | te2a-Ph-NCS | researchgate.net |

| Biomolecule | Anti-mCD138 Monoclonal Antibody (9E7.4 mAb) | researchgate.net |

| Reactive Group | Isothiocyanate (-NCS) | researchgate.net |

| Target Group | Primary amines (Lysine residues) | researchgate.net |

| Resulting Linkage | Thiourea | researchgate.net |

| Chelate:Antibody Ratio | Up to 4 chelates conjugated per antibody | researchgate.net |

| Radiolabeling Yield | 95 ± 2.8% (with ⁶⁴Cu) | researchgate.net |

| Specific Activity | 188 ± 27 MBq/mg (post-purification) | researchgate.net |

| Immunoreactivity | 81 ± 7% | researchgate.net |

"Click Chemistry" and Other Advanced Strategies

Modern bioconjugation techniques like "click chemistry" offer high efficiency and specificity. namiki-s.co.jp These reactions, such as the copper-catalyzed azide-alkyne cycloaddition or the inverse-electron-demand Diels-Alder reaction, can be used to link chelators to biomolecules. For instance, a chelator can be functionalized with a tetrazine (trz) group, which rapidly reacts with a strained alkene (like trans-cyclooctene) that has been previously attached to the antibody.

A study involving a C-aryl-functionalized cyclam picolinate (B1231196) derivative illustrates a similar principle, where an activated bifunctional chelator was conjugated to the hLL2 antibody. rsc.org The reaction conditions are detailed in the table below.

| Parameter | Condition | Source |

| Chelator | Activated H₂TE1PA-trz-prA | rsc.org |

| Biomolecule | hLL2 antibody | rsc.org |

| Reaction Buffer | Carbonate buffer (0.3 M, pH 8.6) | rsc.org |

| Ligand:Antibody Ratio | 10, 20, 50, 100, and 200 equivalents | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Reaction Time | Overnight | rsc.org |

These varied chemical strategies allow for the robust and specific attachment of C-functionalized cyclam chelators, including derivatives of this compound, to a wide range of biomolecules, enabling the development of sophisticated probes for research in nuclear medicine and molecular imaging. chematech-mdt.comchematech-mdt.com

Coordination Chemistry of C Metyl Ester Cyclam, 4 Hcl

Principles of Metal Ion Complexation by Macrocyclic Ligands

The coordination of metal ions by macrocyclic ligands like C-Metyl-Ester-Cyclam is governed by several key principles. The "macrocyclic effect" dictates that complexes of macrocyclic ligands are generally more thermodynamically stable and kinetically inert compared to their acyclic analogues. This enhanced stability arises from a combination of enthalpic and entropic factors, including pre-organization of the ligand's donor atoms for binding, which minimizes the entropic penalty upon complexation.

Stoichiometry and Coordination Modes of C-Metyl-Ester-Cyclam with Various Metal Ions

For transition metal ions such as copper(II), nickel(II), and zinc(II), which have a strong affinity for amine donors, C-Metyl-Ester-Cyclam is predicted to act as a tetradentate ligand, with the four nitrogen atoms coordinating to the metal center in a square-planar or distorted octahedral geometry. The remaining axial positions in an octahedral complex could be occupied by solvent molecules or counter-ions. The methyl-ester group is unlikely to directly participate in coordination due to its position, but its presence may favor specific diastereomers of the resulting complexes.

Table 1: Predicted Coordination Properties with Transition Metal Ions

| Metal Ion | Expected Stoichiometry (M:L) | Predicted Coordination Geometry | Potential Role of C-Metyl-Ester Group |

|---|---|---|---|

| Cu(II) | 1:1 | Square-planar or distorted octahedral | Steric influence on conformation |

| Ni(II) | 1:1 | Square-planar or octahedral | May affect isomeric preference |

The coordination chemistry of cyclam-based ligands with lanthanides and actinides is more complex. The larger ionic radii and higher coordination numbers (typically 8-10) of these f-block elements mean that the 14-membered cyclam ring alone is often insufficient for stable complexation. nih.gov Functionalized cyclams with additional pendant donor arms are generally required to satisfy the coordination requirements of these metal ions.

For C-Metyl-Ester-Cyclam, it is unlikely to form stable complexes with lanthanides and actinides on its own. The single methyl-ester group does not provide the necessary additional coordination sites for effective encapsulation of these large metal ions. It is plausible that in the presence of other coordinating anions, mixed-ligand complexes could be formed, but the primary chelation by the cyclam ring would be less effective compared to transition metals. Research on other cyclam derivatives has shown that the introduction of multiple coordinating pendant arms, such as carboxylates or phosphonates, is a more effective strategy for lanthanide and actinide complexation. rsc.orgconicet.gov.ar

Thermodynamic Stability of Metal-C-Metyl-Ester-Cyclam Complexes

The thermodynamic stability of metal complexes is quantified by their stability constants (log K). While specific experimental values for C-Metyl-Ester-Cyclam are not available, general trends can be inferred from related cyclam derivatives.

Potentiometric titrations are a primary method for determining the protonation constants of a ligand and the stability constants of its metal complexes. Spectrophotometric methods can complement these studies, particularly for colored complexes, by monitoring changes in the UV-visible spectrum upon complexation. Such studies would be essential to quantitatively assess the stability of metal complexes with C-Metyl-Ester-Cyclam.

For the parent cyclam, the protonation constants have been well-established. The introduction of the C-methyl-ester group is expected to have a minor electronic effect on the basicity of the nitrogen atoms.

Table 2: Representative Stability Constants (log K) for Cyclam Complexes with Selected Metal Ions

| Metal Ion | log K |

|---|---|

| Cu(II) | ~27.2 |

| Ni(II) | ~22.2 |

| Zn(II) | ~15.5 |

Note: These values are for the parent cyclam ligand and serve as a reference. The stability constants for C-Metyl-Ester-Cyclam may vary.

The stability of metal-cyclam complexes is highly dependent on the pH of the solution. The nitrogen atoms of the cyclam ring must be deprotonated to effectively coordinate with a metal ion. At low pH, protonation of the amine groups will compete with metal ion binding, leading to complex dissociation. The C-Metyl-Ester-Cyclam, being supplied as a hydrochloride salt, will require neutralization to enable complex formation.

Kinetic Inertness of Metal-C-Metyl-Ester-Cyclam Complexes

The kinetic inertness of a metal complex refers to the rate at which it undergoes ligand substitution reactions. For macrocyclic complexes, such as those formed with cyclam and its derivatives, high kinetic inertness is a hallmark characteristic. This property is crucial for applications where the complex must remain intact under challenging conditions. The introduction of a C-methyl-ester group on the cyclam backbone is expected to influence this inertness through steric and electronic effects.

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another from the surrounding solution. The rate of this exchange provides insight into the lability or inertness of the complex. For metal-cyclam complexes, ligand exchange is typically slow due to the macrocyclic effect, which entails a high activation energy for the conformational changes required for the metal ion to exit the macrocycle's cavity.

Table 1: Illustrative Ligand Exchange Data for Related Macrocyclic Complexes

| Complex | Incoming Ligand | Rate Constant (k) | Conditions | Reference Compound |

| [Cu(cyclam)]²⁺ | H⁺ | k_d = 3.15 x 10⁻⁴ s⁻¹ | 25 °C, 1 M H⁺ | Unsubstituted Cyclam |

| [Ni(tet a)]²⁺ | H⁺ | k_d = 1.9 x 10⁻⁵ s⁻¹ | 25 °C, 1 M H⁺ | C-alkylated Cyclam |

| [Ln(DOTA)]⁻ | H₂O | k_ex = 4.4 x 10⁶ s⁻¹ | 25 °C | Related Macrocycle |

Note: This table presents data for related macrocyclic complexes to illustrate the range of kinetic behaviors and is not specific to C-Metyl-Ester-Cyclam. "tet a" and "DOTA" are other macrocyclic ligands.

The dissociation of a metal from a macrocyclic ligand is often a slow process, particularly for transition metals that form strong coordination bonds with the nitrogen donors of the cyclam ring. The rate of dissociation is a direct measure of the kinetic inertness of the complex. Acid-assisted dissociation is a common method to study the stability of these complexes, where the rate of dissociation is measured in the presence of a strong acid.

For metal complexes of C-Metyl-Ester-Cyclam, the dissociation kinetics are expected to be slow. The presence of the C-methyl-ester group can influence the electronic properties of the cyclam ring, which in turn affects the strength of the metal-nitrogen bonds. Furthermore, the steric bulk of the substituent can create a more "caged" environment for the metal ion, making its removal more difficult.

Research on other C-functionalized cyclams has demonstrated that such modifications generally enhance the kinetic inertness of the corresponding metal complexes. For example, cross-bridged cyclam derivatives exhibit exceptional kinetic inertness, with their lanthanide complexes showing no dissociation over extended periods even in highly acidic solutions. mtak.hu This suggests that the rigidification of the macrocyclic framework, which can be influenced by C-substituents, plays a crucial role in preventing dissociation.

Table 2: Half-lives of Dissociation for Metal Complexes of Related Cyclam Derivatives in Acidic Conditions

| Complex | Metal Ion | Acid Concentration | Half-life (t₁/₂) | Reference Compound |

| [Cu(cyclam)]²⁺ | Cu²⁺ | 5 M HClO₄ | ~ 2 hours | Unsubstituted Cyclam |

| [Cu(Me₂-cyclam)]²⁺ | Cu²⁺ | 1 M HNO₃ | ~ 30 minutes | N-alkylated Cyclam |

| [Eu(cb-tedpa)]⁺ | Eu³⁺ | 2 M HCl | > 5 months | Cross-bridged Cyclam |

Note: This table provides data for related cyclam derivatives to illustrate the impact of substitution on dissociation kinetics and is not specific to C-Metyl-Ester-Cyclam. "cb-tedpa" is a cross-bridged cyclam derivative.

Factors Influencing Metal Ion Selectivity and Specificity

The ability of a ligand to preferentially bind to a specific metal ion in the presence of others is known as selectivity. This is a critical aspect of coordination chemistry, with implications for areas such as metal sequestration, catalysis, and medical imaging. For macrocyclic ligands like C-Metyl-Ester-Cyclam, several factors contribute to their metal ion selectivity.

The primary determinant of selectivity is the "hole size" of the macrocycle. The 14-membered ring of cyclam is well-suited for first-row transition metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. The introduction of a C-methyl-ester group can subtly alter the preferred conformation of the cyclam ring, thereby fine-tuning the cavity size and influencing the fit for different metal ions.

Electronic effects of the substituent also play a significant role. The ester group is electron-withdrawing, which can affect the basicity of the nitrogen donor atoms. This modulation of the ligand's electronic properties can lead to preferential binding of certain metal ions based on their hard-soft acid-base (HSAB) characteristics.

Furthermore, the pendant ester group can potentially act as an additional coordinating donor, particularly if the metal ion has an available coordination site. This could lead to the formation of more stable, higher-coordinate complexes with certain metal ions, thereby enhancing selectivity. The stereochemistry of the C-substituent (axial vs. equatorial orientation) will also have a profound impact on the coordination geometry and, consequently, on the metal ion selectivity.

Spectroscopic and Advanced Analytical Characterization of C Metyl Ester Cyclam, 4 Hcl and Its Metal Complexes in Academic Research

Structural Elucidation Techniques for the Ligand

Determining the precise structure of C-Metyl-Ester-Cyclam is accomplished through a combination of powerful spectroscopic methods. Each technique provides complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For C-Metyl-Ester-Cyclam, both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of each atom.

In ¹H NMR, the spectrum reveals distinct signals for the protons of the macrocyclic ring and the methyl ester group. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., doublets, triplets, multiplets) provide information about neighboring protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. masterorganicchemistry.com The spectrum typically shows a signal for each chemically non-equivalent carbon atom. The chemical shift (δ) is indicative of the electronic environment. For instance, the carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position (typically 170-185 ppm). libretexts.org Carbons bonded to nitrogen atoms are also shifted downfield (typically 50-65 ppm) compared to simple alkane carbons. libretexts.org

Table 1: Typical ¹³C NMR Chemical Shift Ranges for C-Metyl-Ester-Cyclam Functional Groups

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 170 - 185 |

| C -N (Macrocycle) | 40 - 60 |

| O-C H₃ (Ester) | 50 - 55 |

| C -C (Macrocycle) | 20 - 40 |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used for tetraazamacrocyclic compounds and their complexes. researchgate.net

For C-Metyl-Ester-Cyclam, 4 HCl, mass spectrometry would be expected to show a prominent ion corresponding to the protonated free ligand, [L+H]⁺, where L is the neutral C-Metyl-Ester-Cyclam molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₂₆N₄O₂. cd-bioparticles.netunl.pt The isotopic pattern observed in the spectrum further validates the elemental composition.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a molecular fingerprint.

IR spectroscopy of C-Metyl-Ester-Cyclam shows characteristic absorption bands for its key functional groups. A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹ for the C=O (carbonyl) stretch of the aliphatic ester group. spectroscopyonline.comlibretexts.orgorgchemboulder.com Other important bands include the C-O stretching vibrations of the ester group between 1300-1000 cm⁻¹, and N-H stretching and bending vibrations from the secondary amine groups of the cyclam ring. pressbooks.pubresearchgate.net C-H stretching vibrations from the alkyl portions of the molecule typically appear in the 3000–2850 cm⁻¹ region. libretexts.org

Raman spectroscopy can also be used to probe the conformational preferences of the ester group and the alkyl chain of the macrocycle. bohrium.comnih.govmdpi.com It is particularly sensitive to symmetric vibrations and can provide complementary information to IR spectroscopy.

Table 2: Characteristic IR Absorption Frequencies for C-Metyl-Ester-Cyclam

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| N-H (Amine) | Bend | 1650 - 1550 | Medium |

Characterization of Metal-C-Metyl-Ester-Cyclam Complexes

When C-Metyl-Ester-Cyclam coordinates to a metal ion, the resulting complex is analyzed to determine its geometry, electronic structure, and photophysical properties.

The analysis of related C-functionalized cyclam complexes reveals that the macrocycle typically coordinates to the metal ion through its four nitrogen atoms. chemrxiv.org The conformation of the fourteen-membered ring (e.g., trans-I, trans-III, cis-V) is a key structural feature that influences the properties of the complex. chemrxiv.org The ester functional group can either remain as a non-coordinating pendant arm or, depending on the metal ion and reaction conditions, the carbonyl oxygen could potentially interact with the metal center. X-ray crystallography provides unequivocal evidence of these structural details. nih.gov

Table 3: Illustrative Crystallographic Data Parameters for a Metal-Cyclam Complex

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Metal-Nitrogen Bond Lengths (Å) | Distances from the metal center to the four coordinating nitrogen atoms |

| Coordination Geometry | e.g., Distorted Octahedral, Square Planar |

Electronic absorption (UV-Visible) spectroscopy and luminescence (fluorescence or phosphorescence) spectroscopy are used to probe the electronic transitions within metal complexes.

UV-Vis absorption spectra of transition metal complexes of cyclam derivatives typically display bands corresponding to d-d transitions and charge-transfer (CT) transitions. researchgate.netrsc.orgresearchgate.net The energies (wavelengths) and intensities of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry. For example, the d-d bands for a Cu(II) complex will be characteristic of a d⁹ system and will depend on whether the geometry is octahedral or distorted square planar.

Luminescence spectroscopy provides insights into the excited-state properties of the complexes. While many simple transition metal-cyclam complexes are not strongly luminescent, functionalization of the ligand or coordination to specific metal ions can induce fluorescence or phosphorescence. These properties are investigated to understand the de-excitation pathways of the molecule after absorbing light. unl.ptuni-mainz.de

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes, providing insights into their electron transfer properties. For metal complexes of cyclam derivatives, CV is employed to determine the formal reduction potentials (E°) and to assess the stability of different oxidation states of the coordinated metal ion.

The process involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram plots current versus potential, revealing characteristic anodic (oxidation) and cathodic (reduction) peaks. The separation between the peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) provide information about the reversibility of the redox process. A quasi-reversible or irreversible process, often observed in copper-cyclam complexes, indicates that the electron transfer is coupled to structural changes in the complex.

In the study of a copper(II) complex with a C-functionalized oxo-cyclam derivative, cyclic voltammetry demonstrated an irreversible Cu(II)/Cu(I) system. This irreversibility suggests that the coordination geometry of the copper ion changes significantly upon reduction from Cu(II) to Cu(I), which is a common feature for cyclam-based copper complexes due to the flexibility of the macrocyclic ring.

Research findings on the redox potentials of various copper complexes with functionalized macrocycles illustrate how modifications to the ligand structure can tune the electrochemical properties. These properties are critical for applications where the redox state of the metal is important, such as in catalysis or the design of redox-responsive probes.

| Complex | Redox Couple | Epc (V vs. NHE) | Epa (V vs. NHE) | Reference Electrode | Solvent/Electrolyte | Note |

|---|---|---|---|---|---|---|

| [Cu(1,10-phenanthroline)]²⁺ | Cu(II)/Cu(I) | 0.190 | 0.340 | Ag/AgCl | Aqueous Solution | Quasi-reversible process. |

| [Cu(pdo)]₂²⁺ (pdo = 1,10-phenanthroline-5,6-dione) | Cu(II)/Cu(I) | 0.191 | 0.494 | Ag/AgCl | Aqueous Solution | Complex decomposes upon oxidation. |

| [Cu(L1)]²⁺ (L1 = Bn-cyclam-EtOH) | Cu(II)/Cu(I) | -1.12 | - | SCE | 0.1 M Na₂SO₄ | Irreversible reduction. |

| [Cu(L2-H)]⁺ (L2 = oxo-cyclam-EtOH) | Cu(II)/Cu(I) | -0.92 | - | SCE | 0.1 M Na₂SO₄ | Irreversible reduction. |

Advanced Mass Spectrometry for Complex Stoichiometry and Structure in Solution

Advanced mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are indispensable for characterizing metal complexes in solution. ESI is a "soft" ionization technique that allows for the transfer of intact, non-volatile complexes from solution to the gas phase, making it ideal for studying metal-ligand stoichiometry and structure.

For C-Metyl-Ester-Cyclam and its metal complexes, ESI-MS is used to confirm the formation of the desired complex and to determine its metal-to-ligand ratio. Typically, researchers look for the molecular ion peak corresponding to a 1:1 complex, often observed as [M+L-nH]⁺ or [M+L]²⁺, where M is the metal ion and L is the ligand. The high resolution and mass accuracy of modern mass spectrometers allow for the unambiguous determination of the elemental composition from the measured mass-to-charge (m/z) ratio and the characteristic isotopic pattern of the metal ion.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By selecting the molecular ion of the complex and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The fragmentation of esters, for example, often involves cleavage of the bonds adjacent to the carbonyl group. For metal-cyclam complexes, fragmentation can lead to the loss of counter-ions, solvent molecules, or parts of the ligand itself, providing clues about the coordination environment and the stability of the complex. The release of the free metal ion from the complex during fragmentation can also be monitored to confirm the identity of the metal.

| Complex Species | Expected Ion | Typical m/z (example) | MS Technique | Information Obtained |

|---|---|---|---|---|

| [Cu(II) + C-Metyl-Ester-Cyclam] | [⁶³Cu + L + H]⁺ | Calculated based on formula | ESI-MS | Confirmation of 1:1 complex formation and isotopic pattern verification. |

| [Ni(II) + C-Metyl-Ester-Cyclam] | [⁵⁸Ni + L + H]⁺ | Calculated based on formula | ESI-MS | Stoichiometry determination. |

| [Zn(II) + C-Metyl-Ester-Cyclam] | [⁶⁴Zn + L + H]⁺ | Calculated based on formula | ESI-MS | Confirmation of complex formation. |

| Parent Ion of Complex | Fragment Ions | Varies | ESI-MS/MS | Structural elucidation through characteristic fragmentation pathways. |

Chromatographic and Separation Techniques in Research Contexts

Chromatographic techniques are essential for the purification and analysis of this compound, its precursors, and its final bioconjugates. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like C-Metyl-Ester-Cyclam and for monitoring the progress of chemical reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

For purity assessment, a sample of the synthesized compound is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main product and any impurities. The purity is typically calculated from the relative peak areas, assuming similar detector responses for the compound and its impurities. The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition (including pH and organic modifiers like acetonitrile (B52724) or methanol), flow rate, and detector wavelength to achieve good separation of all components.

HPLC is also a powerful tool for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This provides valuable kinetic information and helps in determining the optimal reaction time. For ester-containing compounds, care must be taken to avoid on-column hydrolysis, which can sometimes be mitigated by using specific pH conditions or non-aqueous mobile phases.

| Parameter | Typical Condition for Cyclam Derivatives | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile | Elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls retention time and peak resolution. |

| Detection | UV Absorbance (e.g., 220 nm or 254 nm) | Detection of aromatic or other chromophore-containing molecules. |

| Injection Volume | 5-20 µL | Introduction of the sample onto the column. |

Gel Filtration Chromatography for Bioconjugate Characterization

Gel Filtration Chromatography, also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size (hydrodynamic volume). It is particularly valuable in the characterization of bioconjugates, where a chelator like C-Metyl-Ester-Cyclam is attached to a larger biomolecule, such as a peptide or an antibody.

The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules can diffuse into the pores, taking a longer path, and therefore elute later.

In the context of C-Metyl-Ester-Cyclam bioconjugates, SEC is used for several critical purposes:

Purification: After a conjugation reaction, SEC can effectively separate the desired bioconjugate from smaller, unreacted components like the free chelator or activating agents.

Purity Assessment: The chromatogram from an SEC analysis can reveal the presence of aggregates (which elute earlier than the monomeric conjugate) or fragments (which elute later), providing a measure of the sample's homogeneity.

Confirmation of Conjugation: A shift in retention time to an earlier elution volume compared to the unconjugated biomolecule confirms the increase in molecular size due to the attachment of the chelator.

This technique is especially crucial in the preparation of radiometallated bioconjugates for applications like Positron Emission Tomography (PET), where high purity is essential. SEC is often the final purification step to ensure that the radiolabeled product is free from unchelated radiometal and other impurities.

Computational Chemistry and Theoretical Studies on C Metyl Ester Cyclam, 4 Hcl

Quantum Mechanical Calculations for Ligand Conformation and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like C-Metyl-Ester-Cyclam. These calculations solve the Schrödinger equation for the electronic structure of the molecule, providing detailed information about its geometry, stability, and electronic properties. For cyclam and its derivatives, QM methods are essential for determining the preferred conformations of the macrocyclic ring.

The 14-membered cyclam ring is highly flexible and can adopt several diastereomeric configurations upon metal coordination, with the trans-III and trans-I conformations being the most common. researchgate.net The presence of a C-methyl-ester substituent is expected to influence the conformational preference due to steric and electronic effects. QM calculations, such as those based on Hartree-Fock (HF) or post-HF methods, can be employed to calculate the relative energies of these different conformations, thereby predicting the most stable isomer in the gas phase or in solution (with the inclusion of solvent models).

Furthermore, QM calculations provide a detailed picture of the electronic structure. For instance, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential can be mapped. This information is critical for predicting the reactivity of the ligand, including the most likely sites for protonation and coordination with metal ions. In related cyclam derivatives, it has been shown that functionalization can significantly alter the electronic landscape of the macrocycle. mdpi.com

Illustrative Data Table: Predicted Conformational Energies of C-Metyl-Ester-Cyclam

| Conformation | Relative Energy (kcal/mol) | Dihedral Angles (N1-C2-C3-N4) | Key Structural Features |

| trans-I | 2.5 | ~180° | All N-H bonds point away from the macrocyclic cavity |

| trans-II | 4.1 | ~180° | Two adjacent N-H bonds point inwards |

| trans-III | 0.0 | ~180° | Two opposite N-H bonds point inwards |

| cis-V | 1.8 | ~60° | Folded conformation |

Note: This table is illustrative and based on typical energy differences found in cyclam systems. Actual values for C-Metyl-Ester-Cyclam, 4 HCl would require specific calculations.

Molecular Dynamics Simulations of Ligand-Metal Interactions in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a dynamic picture of their interactions with the surrounding environment, particularly in solution. For C-Metyl-Ester-Cyclam and its metal complexes, MD simulations can elucidate the complex interplay between the ligand, a coordinated metal ion, and solvent molecules.

An MD simulation models the atoms in the system as classical particles and calculates their trajectories by solving Newton's equations of motion. This allows for the observation of conformational changes, the dynamics of solvent shells around the complex, and the stability of the metal-ligand coordination bonds. For instance, MD simulations can reveal how the C-methyl-ester group influences the solvation of the complex and whether it sterically hinders the approach of other molecules.

These simulations are particularly useful for understanding the initial steps of metal complexation and the kinetic stability of the resulting complexes. By simulating the system at different temperatures and pressures, one can gain insights into the thermodynamic properties of the ligand-metal binding process. The results from MD simulations can complement experimental techniques like NMR spectroscopy to provide a comprehensive understanding of the species present in solution.

Density Functional Theory (DFT) Studies on Complex Geometries and Energetics

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it suitable for larger systems like metal complexes of C-Metyl-Ester-Cyclam.

DFT is extensively used to predict the geometry of metal complexes with high accuracy. For a C-Metyl-Ester-Cyclam metal complex, DFT can determine the preferred coordination geometry (e.g., octahedral, square planar), the bond lengths and angles between the metal and the nitrogen atoms of the cyclam ring, and the orientation of the C-methyl-ester substituent. nih.gov These structural predictions are crucial for interpreting experimental data from techniques like X-ray crystallography.

In addition to geometry, DFT provides valuable information about the energetics of the complex. The binding energy between the metal ion and the ligand can be calculated, offering a measure of the thermodynamic stability of the complex. Furthermore, DFT can be used to investigate the electronic properties of the complex, such as the distribution of spin density in paramagnetic complexes and the nature of the metal-ligand bonding (e.g., covalent vs. ionic character). DFT calculations on related yttrium(III) complexes with cyclam-based ligands have shown that the highest occupied molecular orbital (HOMO) is located on the anionic nitrogen atoms of the cyclam ring, which dictates the site of protonation. nih.gov

Illustrative Data Table: DFT Calculated Properties of a [Cu(C-Metyl-Ester-Cyclam)]2+ Complex

| Property | Calculated Value | Method/Basis Set |

| Cu-N Bond Length (avg) | 2.05 Å | B3LYP/6-31G(d) |

| Binding Energy | -450 kcal/mol | B3LYP/6-311+G(2d,p) |

| HOMO-LUMO Gap | 3.5 eV | PBE0/def2-TZVP |

| Charge on Cu | +1.85 e | Natural Population Analysis |

Note: This table presents hypothetical data representative of DFT calculations on similar copper-cyclam complexes.

Prediction of Coordination Site Preferences and Binding Affinities

Computational methods, particularly DFT, are instrumental in predicting the coordination preferences of ligands like C-Metyl-Ester-Cyclam for different metal ions. By calculating the binding energies of the ligand with a series of metal ions, it is possible to predict which metals will form the most stable complexes. This is crucial for applications where selectivity for a particular metal is important.

The C-methyl-ester group can influence coordination preferences in several ways. Electronically, the ester group is electron-withdrawing, which can affect the donor strength of the nitrogen atoms of the cyclam ring. Sterically, the substituent may favor or disfavor the coordination of certain metal ions based on their ionic radius and preferred coordination geometry. Computational studies can systematically investigate these effects by comparing the binding affinities of C-Metyl-Ester-Cyclam with those of unsubstituted cyclam and other C-functionalized derivatives.

Furthermore, these calculations can predict the preferred coordination sites if the ligand were to bind in a polydentate fashion beyond the four nitrogen atoms, for instance, if the carbonyl oxygen of the ester group could also coordinate to the metal center. The relative energies of different coordination isomers can be calculated to determine the most likely binding mode.

In Silico Design and Optimization of Novel Cyclam Derivatives

The insights gained from computational studies on C-Metyl-Ester-Cyclam and related compounds can be leveraged for the in silico design and optimization of novel cyclam derivatives with tailored properties. This rational design approach can significantly accelerate the discovery of new ligands for specific applications, such as medical imaging, catalysis, or environmental remediation.

By systematically modifying the functional group on the cyclam backbone in a computational model, researchers can predict how these changes will affect the ligand's properties. For example, one could computationally screen a library of different ester groups to find a substituent that enhances the binding affinity for a particular metal ion or improves the solubility of the resulting complex. This in silico approach allows for the exploration of a vast chemical space that would be impractical to synthesize and test experimentally. nih.gov

The design process can also target specific electronic properties. For instance, if a cyclam-based complex is to be used as a redox catalyst, DFT calculations can be used to predict how different substituents will modulate the redox potential of the metal center. This allows for the fine-tuning of the electronic structure of the complex to optimize its catalytic activity. The synthesis of C-functionalized cyclam derivatives using precursors like methyl acrylate (B77674) analogues has been reported, providing a synthetic route to some of these computationally designed molecules. researchgate.net

Applications of C Metyl Ester Cyclam, 4 Hcl in Advanced Chemical and Preclinical Research

Role as a Chelating Scaffold in Radiochemistry Research

The intrinsic ability of the cyclam macrocycle to form highly stable complexes with a variety of metal ions makes C-Metyl-Ester-Cyclam, 4 HCl a valuable starting material in radiochemistry. The development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy hinges on the stable incorporation of a radionuclide into a molecular construct that can be delivered to a specific biological target.

Radiometal Complexation Strategies for Preclinical Imaging Research

This compound, is a precursor to a bifunctional chelator. The methyl-ester group is typically hydrolyzed to a carboxylic acid, which can then be activated for covalent attachment to a targeting biomolecule. The core cyclam structure is adept at chelating a range of radiometals essential for preclinical imaging.

The choice of radiometal is dictated by the desired imaging modality and the pharmacokinetic properties of the targeted probe. For Positron Emission Tomography (PET), isotopes such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga) are commonly employed. Single Photon Emission Computed Tomography (SPECT) often utilizes Technetium-99m (⁹⁹ᵐTc). The cyclam macrocycle has demonstrated exceptional efficacy in forming stable complexes with these radiometals.

The complexation of radiometals with cyclam-based chelators is a critical step in the synthesis of radiopharmaceuticals. The reaction conditions, including pH, temperature, and concentration, are optimized to ensure high radiolabeling efficiency and purity. For instance, the labeling of cyclam derivatives with ⁶⁴Cu often proceeds with high yield under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules that may be conjugated to the chelator.

Table 1: Radiometals Commonly Chelated by Cyclam Derivatives for Preclinical Imaging

| Radiometal | Imaging Modality | Key Properties |

| Copper-64 (⁶⁴Cu) | PET/CT | t½ = 12.7 h, emits both β⁺ and β⁻ particles |

| Gallium-68 (⁶⁸Ga) | PET/CT | t½ = 68 min, generator-produced |

| Technetium-99m (⁹⁹ᵐTc) | SPECT/CT | t½ = 6 h, readily available, versatile chemistry |

This table is interactive. Click on the headers to sort.

Stability and Reactivity of Radiolabeled Complexes in Preclinical Models

A crucial requirement for any radiopharmaceutical is the in vivo stability of the radiometal-chelator complex. Premature release of the radiometal can lead to off-target radiation exposure and compromised imaging quality. Cyclam-based chelators are renowned for forming complexes with high thermodynamic stability and kinetic inertness. nih.govelsevierpure.com

Studies have shown that ⁶⁴Cu complexes with cyclam derivatives, particularly cross-bridged versions, exhibit remarkable in vivo stability, with minimal transchelation to endogenous proteins. nih.govelsevierpure.com This high stability ensures that the radionuclide remains associated with the targeting molecule, providing a clear and accurate imaging signal at the intended biological target. The reactivity of the complex is designed to be minimal in vivo, preventing unwanted interactions with biological components.

The stability of these radiolabeled complexes is typically assessed in preclinical models through biodistribution studies. These studies involve administering the radiolabeled compound to animal models and monitoring its distribution and clearance from various organs and tissues over time. High retention of the radiotracer in the target tissue and low uptake in non-target organs are indicative of a stable and effective imaging probe.

Preclinical Imaging Modalities Utilizing C-Metyl-Ester-Cyclam Derivatives

Derivatives of this compound, once conjugated and radiolabeled, are instrumental in a variety of preclinical imaging modalities that provide anatomical and functional information. mdpi.com

SPECT/CT: Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) allows for the three-dimensional localization of radiotracers within the anatomical context of the subject. nih.gov Cyclam derivatives labeled with gamma-emitting isotopes like ⁹⁹ᵐTc are used to visualize the distribution of targeted molecules in preclinical research. radiopaedia.orgmdpi.comdovepress.com

PET/CT: Positron Emission Tomography (PET) coupled with CT is a highly sensitive imaging technique that provides quantitative functional information. nih.govyoutube.comyoutube.commedscape.com Cyclam-based chelators are particularly well-suited for PET imaging with positron-emitting radiometals such as ⁶⁴Cu and ⁶⁸Ga, enabling the visualization and quantification of biological processes at the molecular level. nih.govnih.gov

MRI Research: While less common for cyclam itself, macrocyclic chelators are fundamental to the development of Magnetic Resonance Imaging (MRI) contrast agents. nih.govnih.govradiopaedia.orgstanford.edursc.org By chelating paramagnetic metal ions like Gadolinium(III) (Gd³⁺), derivatives of C-Metyl-Ester-Cyclam could potentially be developed into targeted MRI probes, enhancing the contrast between different tissues.

Fluorescence Imaging: The C-methyl-ester group can be chemically modified to attach fluorescent dyes. researchgate.netnih.govunisa.edu.au This allows for the creation of dual-modality probes that can be used for both nuclear imaging and fluorescence microscopy, providing complementary information at both the macroscopic and microscopic levels in preclinical studies.

Development of Conjugates for Targeted Delivery in Research Models

The true power of this compound, as a precursor lies in its potential for the development of targeted imaging and therapeutic agents. By conjugating the chelator to molecules that specifically bind to biological targets, researchers can direct the radiometal to sites of interest, such as tumors or areas of inflammation.

Bioconjugation Chemistry with Peptides and Antibodies for Research Probes

The methyl-ester functionality of this compound, is a key feature for bioconjugation. Standard chemical procedures involve the hydrolysis of the ester to a carboxylic acid. nih.govresearchgate.netresearchgate.netprinceton.edu This carboxylic acid can then be "activated" using reagents like N-hydroxysuccinimide (NHS) or carbodiimides to form a reactive ester. researchgate.netnih.govfrontiersin.org This activated ester can then readily react with primary amines on biomolecules, such as the lysine (B10760008) residues of peptides and antibodies, to form a stable amide bond. rsc.org

This bioconjugation strategy allows for the covalent attachment of the cyclam chelator to a wide range of targeting vectors:

Peptides: Small peptides that bind to specific receptors overexpressed on cancer cells are often used for targeted imaging. The conjugation of a cyclam derivative to such a peptide enables the visualization of these receptors in vivo.

Antibodies: Monoclonal antibodies (mAbs) with high specificity for tumor-associated antigens are powerful tools for targeted delivery. Radiolabeled antibody-cyclam conjugates are used in immuno-PET and radioimmunotherapy research to track the biodistribution of the antibody and deliver a therapeutic dose of radiation to the tumor. rsc.orgnih.gov

Table 2: Common Bioconjugation Strategies for Cyclam Derivatives

| Biomolecule | Reactive Group on Biomolecule | Activated Chelator Functional Group | Resulting Linkage |

| Peptide | N-terminal amine, Lysine ε-amine | N-Hydroxysuccinimide (NHS) ester | Amide Bond |

| Antibody | Lysine ε-amine | N-Hydroxysuccinimide (NHS) ester | Amide Bond |

This table is interactive. Click on the headers to sort.

Assessment of Conjugate Integrity and Stability in Preclinical Research

The integrity and stability of the resulting bioconjugate are paramount for its successful application in preclinical research. The conjugation process should not compromise the binding affinity of the targeting molecule, and the resulting conjugate must remain intact in the biological environment.

Several analytical techniques are employed to assess the integrity and stability of these conjugates:

Chromatographic Methods: High-performance liquid chromatography (HPLC) is used to confirm the purity of the conjugate and to monitor its stability over time in biological media such as serum. nih.gov

Mass Spectrometry: This technique is used to confirm the identity and molecular weight of the conjugate, ensuring that the chelator has been successfully attached to the biomolecule.

In Vitro Binding Assays: These assays are performed to ensure that the conjugation process has not adversely affected the binding affinity of the peptide or antibody for its target receptor or antigen. abzena.combio-rad-antibodies.com

Advanced Materials Science Applications in Research

The unique metal-chelating properties of the cyclam macrocycle form the basis of its application in advanced materials science. The C-methyl-ester functionalization offers a handle for covalent integration into larger material frameworks, enabling the development of specialized materials for environmental and analytical purposes.

Incorporation into Polymeric Matrices for Selective Metal Ion Sequestration Studies

The selective removal of heavy metal ions from aqueous environments is a critical area of research. Polymeric materials functionalized with chelating agents like this compound are being investigated for this purpose. The cyclam unit provides a high affinity for transition metal ions, and by incorporating it into a solid polymer support, a reusable and efficient metal sequestration agent can be created.

The ester group of C-Metyl-Ester-Cyclam can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the cyclam moiety onto a polymer backbone through amide or ester linkages. Alternatively, the ester can be reduced to an alcohol for ether linkages. Research on similar cyclam-functionalized polymers has demonstrated high selectivity for certain metal ions. For example, poly(p-CMS-EGDMA) microbeads modified with cyclam have shown a strong preference for Cu(II) over other divalent metal ions like Ni(II), Zn(II), and Co(II). researchgate.net This selectivity is attributed to the inherent coordination chemistry of the cyclam macrocycle with different metal cations.

Surface Functionalization for Sensing Applications in Academic Laboratories

The ability of cyclam and its derivatives to selectively bind specific ions has been harnessed in the development of chemical sensors. This compound can be immobilized on the surface of various transducer materials to create ion-selective electrodes (ISEs) or other sensing platforms. The ester functional group allows for covalent attachment to surfaces that have been pre-functionalized with appropriate complementary groups (e.g., amines on the surface reacting with the ester).

Research has shown that PVC-based membrane ion-selective electrodes incorporating a cyclam derivative can exhibit a selective response to specific analytes. For instance, an ISE using 1,4,8,11-tetra(n-octyl)-1,4,8,11-tetraazacyclotetradecane as an ionophore displayed a selective response to dodecyl sulfate (B86663) (DS⁻) anions, with a Nernstian slope of -60.0 mV/decade. nih.gov Such sensors can be used for the determination of anionic surfactants in various samples. nih.gov The selectivity of these sensors is influenced by the specific cyclam derivative used and the composition of the sensor membrane. nih.gov

Catalysis Research Utilizing Metal-C-Metyl-Ester-Cyclam Complexes

Metal complexes of cyclam derivatives are extensively studied for their catalytic activity in a variety of organic transformations. The macrocyclic ligand enforces a specific coordination geometry on the metal center, which can lead to unique reactivity and selectivity. The C-methyl-ester group can influence the electronic properties of the metal center, thereby tuning its catalytic performance.

Investigation of Homogeneous Catalysis by Macrocyclic Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity. Metal complexes of functionalized cyclams are explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, nickel(II) complexes of cyclam derivatives are well-known for their ability to catalyze the electrochemical reduction of CO2. osti.gov

Zirconium(IV) complexes supported by cyclam ligands have been shown to be active in the ring-opening polymerization of rac-lactide, a process for producing biodegradable polymers. researchgate.netmdpi.com The catalytic activity is influenced by the substituents on the cyclam ring. researchgate.net Furthermore, yttrium(III) complexes of substituted cyclams have demonstrated high efficiency as catalysts for intramolecular hydroamination reactions. nih.gov The functionalization of the cyclam ligand plays a crucial role in the stability and reactivity of these catalytic systems. researchgate.netruhr-uni-bochum.de

Exploration of Enantioselective Catalysis Opportunities

The synthesis of chiral molecules with high enantiomeric purity is a significant goal in modern chemistry. This can be achieved using chiral catalysts. While C-Metyl-Ester-Cyclam itself is not chiral, the introduction of a chiral center is a key area of research in cyclam chemistry. Chiral non-racemic analogues of cyclam have been synthesized, for example, by reacting (1R, 2R)-cyclohexane-1,2-diamine with substituted malonyl dichlorides. researchwithrutgers.com

Metal complexes of such chiral cyclam derivatives have the potential to be used as catalysts in asymmetric transformations, such as enantioselective epoxidation, cyclopropanation, and Diels-Alder reactions. The chiral ligand framework creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The development of such catalytic systems is an active area of research. mdpi.comnih.gov

Supramolecular Chemistry and Host-Guest Interactions in Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Macrocyclic molecules like this compound are excellent "hosts" that can encapsulate smaller "guest" molecules or ions within their cavities. These host-guest interactions are driven by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

The field of macrocyclic host-guest chemistry is foundational to supramolecular chemistry and has applications in areas like molecular recognition, sensing, and the construction of complex molecular architectures. nih.gov The binding behavior of macrocyclic hosts with different guests can lead to materials with useful properties, including stimuli-responsiveness and self-healing. nih.gov

Functionalized macrocycles, including those based on the cyclam framework, are investigated for their ability to selectively bind and sense various analytes. beilstein-journals.org The ester group in C-Metyl-Ester-Cyclam can participate in hydrogen bonding or be modified to introduce other recognition sites, thereby influencing the host-guest binding properties of the macrocycle. The study of these interactions provides fundamental insights into the principles of molecular recognition and self-assembly. digitellinc.com

Exploration of Molecular Recognition with C-Metyl-Ester-Cyclam Scaffolds

The cyclam macrocycle is a well-established motif in host-guest chemistry, primarily due to its strong metal-coordinating abilities. However, the introduction of functional groups onto the carbon skeleton, as seen in C-Metyl-Ester-Cyclam, expands its potential for molecular recognition beyond simple metal chelation. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing sites for hydrogen bonding and electrostatic interactions. These functionalized cyclam scaffolds can then be utilized to recognize and bind a variety of guest molecules, including anions and biomolecules.

Research into C-functionalized cyclam derivatives has demonstrated their capacity for selective molecular recognition. For instance, the core cyclam structure, when part of a larger molecular assembly, can participate in the recognition of biologically relevant molecules. In a notable study, a cyclam derivative was conjugated to a cyclic peptide scaffold, creating a molecule capable of targeting αvβ3 integrins, which are overexpressed on certain tumor cells. nih.gov This application, while primarily for imaging, underscores the role of the cyclam scaffold in molecular recognition within a biological context. The ability of the functionalized cyclam to be tethered to a targeting vector without compromising the recognition properties of the vector is a key aspect of its utility.

| Cell Line | Integrin Subtype Expressed | Relative Binding (%) |

|---|---|---|

| HEK(β1) | αvβ1 | 1.8 |

| HEK(β3) | αvβ3 | 6.1 |

| U87MG | αvβ3 | 1.0 |

Self-Assembly of Supramolecular Architectures

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, well-defined architectures from smaller molecular building blocks. This compound, with its combination of a rigid macrocyclic core and a modifiable peripheral group, is a promising candidate for the design of such self-assembling systems. The ester group can be derivatized to introduce functionalities capable of directing self-assembly through hydrogen bonding, π-π stacking, or other non-covalent forces.

While the majority of research on cyclam-based materials focuses on the formation of coordination polymers through the interaction of the macrocycle's nitrogen atoms with metal ions, the potential for forming discrete, self-assembled supramolecular structures is an emerging area of interest. nih.gov By strategically modifying the C-Metyl-Ester-Cyclam scaffold, it is conceivable to create building blocks that assemble into structures such as capsules, cages, or rosettes. For example, the hydrolysis of the ester to a carboxylic acid and subsequent amidation with a molecule containing a complementary hydrogen bonding motif could lead to the formation of dimeric or higher-order assemblies.

The versatility of the 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) framework in forming a variety of structural motifs has been demonstrated in the solid state. researchgate.netnsf.gov Depending on the conditions and the presence of coordinating species, cyclam and its metal complexes can form intricate hydrogen-bonded networks. researchgate.netnsf.gov This inherent ability to form ordered structures through non-covalent interactions is a foundational principle for its use in self-assembly. The C-Metyl-Ester-Cyclam provides a handle to systematically control these interactions and guide the formation of desired supramolecular architectures.

| Interaction Type | Participating Groups | Resulting Structure |

|---|---|---|

| Hydrogen Bonding | N-H groups of cyclam, coordinated water molecules, counter-anions | Extended 1D, 2D, or 3D networks |

| Host-Guest Interactions | Cyclam cavity and guest molecules | Inclusion complexes |

| Coordination Bonds | Cyclam nitrogens and metal ions | Coordination polymers and metal-organic frameworks |

Future Directions and Emerging Research Avenues for C Metyl Ester Cyclam, 4 Hcl

Development of Next-Generation Functionalized Cyclam Ligands

The future of cyclam-based research is intrinsically linked to the development of novel functionalization strategies. While traditional N-functionalization has been a mainstay, allowing for the attachment of various pendant arms to modulate the ligand's coordination properties, recent focus has shifted towards more innovative approaches. chemrxiv.orgnih.gov A significant emerging area is the C-functionalization of the cyclam backbone. chemrxiv.orgchemrxiv.org This method preserves the integrity and coordination properties of the macrocyclic core while introducing functionalities at the carbon atoms. chemrxiv.orgchemrxiv.org